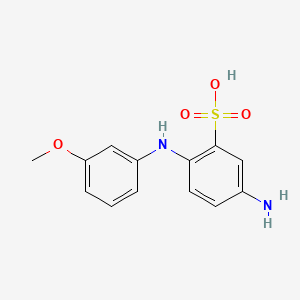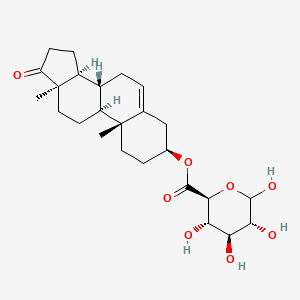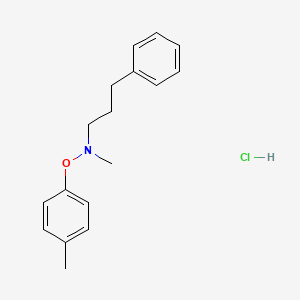![molecular formula C29H19B B1494460 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene CAS No. 1384207-26-4](/img/structure/B1494460.png)
9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
Overview
Description
“9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene” is a chemical compound with the molecular formula C29H19Br . It is a solid substance at 20 degrees Celsius .
Molecular Structure Analysis
The molecular weight of “9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene” is 447.37 .Physical And Chemical Properties Analysis
The boiling point of “9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene” is predicted to be 556.3±29.0 °C . The density is predicted to be 1.374±0.06 g/cm3 .Scientific Research Applications
Structural Changes and Hydrocarbon Dianions
Research by Bock et al. (1992) demonstrated structural changes upon the reduction of 9-(Diphenylmethylidene)fluorene by sodium metal, leading to the formation of sheets of hydrocarbon dianions connected by sodium(diethylether) links. This work contributes to understanding the structural dynamics of fluorene derivatives under reductive conditions (Bock, Ruppert, Herdtweck, & Herrmann, 1992).
Two-Photon Absorbing Fluorene Derivatives
Belfield et al. (2000) synthesized new fluorene derivatives with potential applications in two-photon fluorescence microscopy, demonstrating their high two-photon absorptivity. This research suggests the utility of these derivatives as fluorophores for advanced imaging techniques (Belfield, Schafer, Mourad, & Reinhardt, 2000).
Optical Limiting Materials
A study on the optical limiting properties of a new 9-branched fluorene derivative highlighted its potential as an optical limiting material due to its significant two-photon absorption coefficient, suggesting its application in protecting optical sensors and human eyes from intense laser exposure (Zhang, Cao, Liu, & Li, 2008).
Photochemical Stability
Corredor et al. (2006) investigated the photochemical stability of linear and branched fluorene derivatives under one- and two-photon excitation, revealing insights into their photobleaching processes. This research is essential for the development of photostable materials for optical applications (Corredor, Belfield, Bondar, Przhonska, & Yao, 2006).
Synthesis and Functionalization
The development of facile and efficient approaches for the synthesis of 9-fluorenylidenes via palladium-catalyzed cross-coupling of 2-iodobiphenyls and vinyl bromides by Yang and Zhang (2021) expands the toolkit for synthesizing fluorene derivatives, enabling the creation of materials with tailored electronic properties for organic electronics (Yang & Zhang, 2021).
properties
IUPAC Name |
9-bromo-7,7-diphenylbenzo[c]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Br/c30-23-16-17-25-27(19-23)29(21-10-3-1-4-11-21,22-12-5-2-6-13-22)26-18-15-20-9-7-8-14-24(20)28(25)26/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEHWLOYJZCVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1494394.png)
![Benzenesulfonic acid, 4-methyl-, 2-[[4-(methylsulfonyl)phenyl]methylene]hydrazide](/img/structure/B1494403.png)







![Disodium;[(2S,3R)-3,4-dihydroxy-1-methoxybutan-2-yl] phosphate](/img/structure/B1494425.png)

